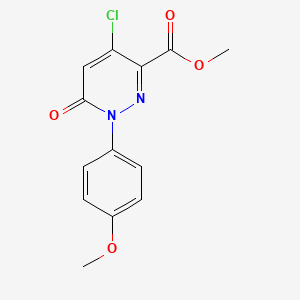
Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (commonly referred to as Methyl pyridazinecarboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₁ClN₂O₄
- Molecular Weight : 264.67 g/mol
- Melting Point : 140–142 °C
- CAS Number : 338395-95-2
The biological activity of Methyl pyridazinecarboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and chloro groups in its structure enhances its lipophilicity, which may facilitate cellular membrane penetration.
Antimicrobial Activity
Research has shown that Methyl pyridazinecarboxylate exhibits antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Recent studies have indicated that Methyl pyridazinecarboxylate may possess anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In animal models, administration of Methyl pyridazinecarboxylate resulted in a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains found that Methyl pyridazinecarboxylate showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
-
Anticancer Activity :
- In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
-
Anti-inflammatory Study :
- An animal model study demonstrated that treatment with Methyl pyridazinecarboxylate reduced paw edema significantly compared to the control group, supporting its anti-inflammatory potential.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-chloro-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-19-9-5-3-8(4-6-9)16-11(17)7-10(14)12(15-16)13(18)20-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMOXYNBKXBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














